molecular formula C18H19N5 B5018274 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline

Cat. No. B5018274
M. Wt: 305.4 g/mol
InChI Key: BUYKTALHWMAZEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline, also known as PIP4Q, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound is a member of the quinoline family and has been found to possess a range of biological activities, including antitumor, antimalarial, and antiviral properties. In

Mechanism of Action

The mechanism of action of 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline is not fully understood. However, it is believed that this compound exerts its biological effects by targeting multiple signaling pathways in cells. This compound has been found to inhibit the activity of the protein kinase CK2, which plays a role in cell proliferation and survival. This compound has also been shown to inhibit the activity of the proteasome, a complex of proteins that is involved in the degradation of damaged or misfolded proteins.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. This compound has been shown to induce the expression of genes involved in apoptosis and cell cycle arrest. This compound has also been found to inhibit the activity of enzymes involved in DNA synthesis and repair.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline in lab experiments is its ability to selectively target cancer cells. This compound has been found to be more effective against cancer cells than normal cells, which reduces the risk of side effects. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline. One area of interest is in the development of analogs of this compound with improved solubility and bioavailability. Another area of research is in the identification of the specific signaling pathways targeted by this compound. This information could be used to develop more targeted therapies for cancer and other diseases. Finally, there is a need for further preclinical and clinical studies to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of 4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline involves a multi-step process that begins with the reaction of 2-chloro-4-(pyrimidin-2-yl)piperazine with 2-aminobenzaldehyde to form an intermediate Schiff base. This intermediate is then reduced with sodium borohydride to yield the final product, this compound. The synthesis of this compound has been optimized to produce high yields with minimal impurities.

Scientific Research Applications

4-{[4-(2-pyrimidinyl)-1-piperazinyl]methyl}quinoline has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is in the treatment of cancer. This compound has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In addition to its antitumor properties, this compound has also been found to possess antimalarial and antiviral activities. This compound has been shown to inhibit the growth of the Plasmodium falciparum parasite, which causes malaria. This compound has also been found to inhibit the replication of the hepatitis C virus.

properties

IUPAC Name

4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5/c1-2-5-17-16(4-1)15(6-9-19-17)14-22-10-12-23(13-11-22)18-20-7-3-8-21-18/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUYKTALHWMAZEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=NC3=CC=CC=C23)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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